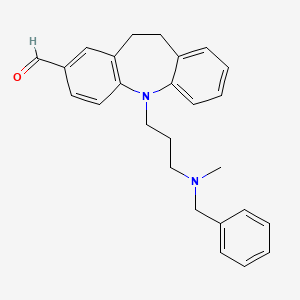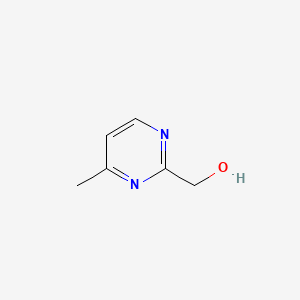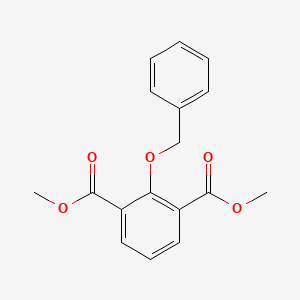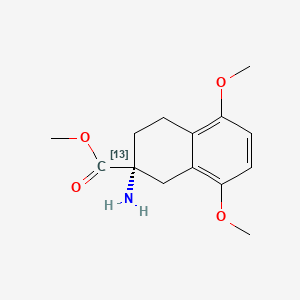
Orotic Acid-15N2 Monohydrate
Overview
Description
Orotic Acid-15N2 Monohydrate is a pyrimidinemonocarboxylic acid that is commonly used as an internal standard in quantitative MS metabolomics experiments . It is a precursor in the biosynthesis of pyrimidine nucleotides and RNA .
Synthesis Analysis
N-arylhydrazone derivatives of orotic acid have been synthesized, and their potential as stimulators of human mesenchymal stem cells has been evaluated . Some of the analogs exhibit well to moderate effect on the proliferation rate .Molecular Structure Analysis
The molecular formula of this compound is 13C C4 H4 15N2 O4 . H2 O . The molecular weight is 177.09 .Chemical Reactions Analysis
This compound is involved in many biological processes. It is released from the mitochondrial dihydroorotate dehydrogenase (DHODH) for conversion to UMP by the cytoplasmic UMP synthase .Physical And Chemical Properties Analysis
The molecular weight of this compound is 176.10 and 175.1 . It is recommended to store it at room temperature away from light and moisture .Scientific Research Applications
Crystal Structure and Molecular Dimensions
Orotic Acid-15N2 Monohydrate, also known as Vitamin B13, has been studied for its crystal structure using X-ray diffraction. This research showed that its crystals are triclinic and detailed the molecular dimensions and arrangement in layers, linked through hydrogen bonds (Takusagawa & Shimada, 1973).
Use in Stable Isotope Dilution Analysis
The compound has been utilized in stable isotope dilution assays for measuring concentrations in biological fluids like amniotic fluid. This method employs [15N2]orotic acid as an internal standard, highlighting its importance in medical diagnostics (Jakobs et al., 1984).
Enhancing Crystallinity in Polymers
In materials science, this compound has been investigated for its role as a nucleating agent in poly(hydroxybutyrate-co-hydroxyvalerate). This study indicates its potential in improving polymer crystallinity and reducing solidification time (Tsui & Frank, 2014).
Structural Properties and Phase Stability
Research has also been conducted on the structural properties, order-disorder phenomena, and phase stability of this compound forms. This study combines experimental and computational techniques to understand its structural features (Braun et al., 2016).
Interaction with Lanthanide Complexes
The interaction of this compound with lanthanide elements has been studied, showing its potential in forming complexes with important implications in the field of coordination chemistry (Li et al., 2004).
Solution Behavior and NMR Spectroscopy
Its behavior in water solutions and the corresponding NMR spectroscopic studies have revealed insights into the tautomeric forms and ionic states of Orotic Acid in aqueous environments (Kubica & Gryff-Keller, 2015).
Mechanism of Action
Target of Action
Orotic Acid-15N2 Monohydrate primarily targets several enzymes involved in the biosynthesis of pyrimidine nucleotides and RNA . These include Orotate Phosphoribosyltransferase and Dihydroorotate Dehydrogenase (DHODH) . These enzymes play a crucial role in the conversion of orotic acid to UMP, a key step in pyrimidine nucleotide biosynthesis .
Mode of Action
This compound interacts with its targets by serving as a substrate for the enzymes it targets . It is released from the mitochondrial enzyme DHODH and is converted to UMP by the cytoplasmic enzyme UMP synthase . This conversion is a critical step in the biosynthesis of pyrimidine nucleotides and RNA .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the pyrimidine nucleotide biosynthesis pathway . As a precursor in this pathway, orotic acid contributes to the synthesis of pyrimidine nucleotides, which are essential components of nucleic acids like DNA and RNA . The downstream effects include the production of these nucleic acids, which are crucial for various cellular processes, including cell division and gene expression .
Pharmacokinetics
It is known that the compound is soluble in water and alcohol, suggesting that it may be readily absorbed and distributed in the body . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the synthesis of pyrimidine nucleotides and RNA . By serving as a precursor in these biosynthetic pathways, the compound contributes to the production of these crucial biomolecules . Additionally, orotic acid has been found to induce hepatic steatosis and hepatomegaly in rats .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water and alcohol suggests that its action may be affected by the hydration status of the body . Additionally, the compound’s stability may be influenced by factors such as temperature and pH . .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Orotic Acid-15N2 Monohydrate is involved in many biochemical reactions. It is released from the mitochondrial dihydroorotate dehydrogenase (DHODH) for conversion to UMP by the cytoplasmic UMP synthase enzyme . This interaction with enzymes like DHODH and UMP synthase is crucial for the biosynthesis of pyrimidine nucleotides .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It can induce hepatic steatosis and hepatomegaly in rats . Moreover, it contributes to our understanding of orotic acid’s impact on critical cellular processes like proliferation, differentiation, and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. As a precursor in the biosynthesis of pyrimidine nucleotides and RNA, it interacts with enzymes like DHODH and UMP synthase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The monohydrate form of Orotic Acid-15N2 enhances its stability and makes it easier to handle
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been observed to induce hepatic steatosis and hepatomegaly in rats
Metabolic Pathways
This compound is involved in the metabolic pathways of pyrimidine nucleotide biosynthesis. It interacts with enzymes like DHODH and UMP synthase, which are crucial for these pathways .
properties
IUPAC Name |
2,4-dioxo-(1,3-15N2)1H-pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)/i6+1,7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQPEWDEAKTCGB-AKZCFXPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C([15NH]C(=O)[15NH]C1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B585198.png)




